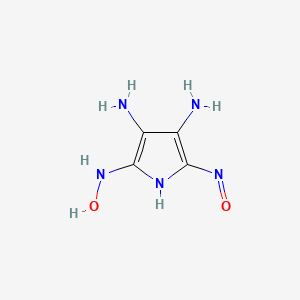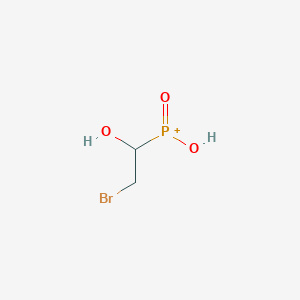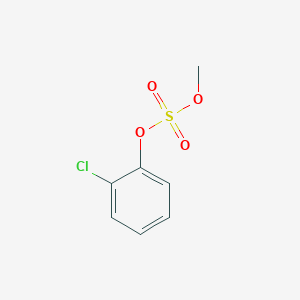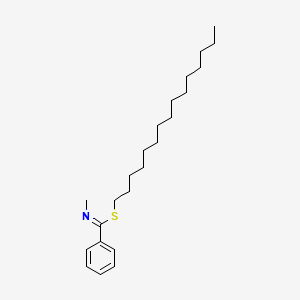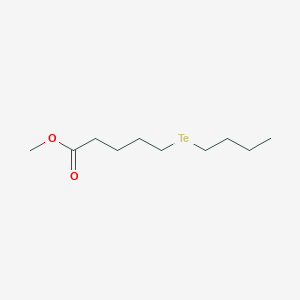![molecular formula C12H14OS2 B14380518 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol CAS No. 89863-93-4](/img/structure/B14380518.png)
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol is an organic compound that features a phenol group attached to a 1,3-dithiane ring via an ethylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol typically involves the reaction of a phenol derivative with a 1,3-dithiane compound. One common method is the thioacetalization of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require a solvent such as petroleum ether and may involve refluxing to achieve high yields .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], can enhance the thioacetalization process, making it more suitable for industrial applications .
化学反応の分析
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reacting with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for mild reaction conditions, yttrium triflate for chemoselective protection of aldehydes, and p-toluenesulfonic acid for promoting thioacetalization .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol has several applications in scientific research:
作用機序
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler analog that lacks the phenol group but shares the dithiane ring structure.
Benzenamine, 3-[1-(1,3-dithian-2-ylidene)ethyl]: Similar in structure but contains an amine group instead of a phenol group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring and is used in similar synthetic applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in various fields of research .
特性
CAS番号 |
89863-93-4 |
|---|---|
分子式 |
C12H14OS2 |
分子量 |
238.4 g/mol |
IUPAC名 |
3-[1-(1,3-dithian-2-ylidene)ethyl]phenol |
InChI |
InChI=1S/C12H14OS2/c1-9(12-14-6-3-7-15-12)10-4-2-5-11(13)8-10/h2,4-5,8,13H,3,6-7H2,1H3 |
InChIキー |
OHXSVSKZTFGOSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



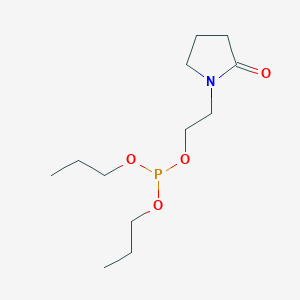
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
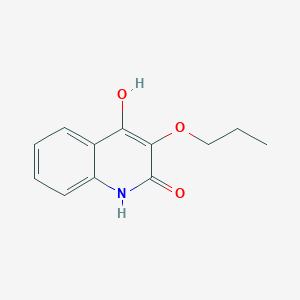
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
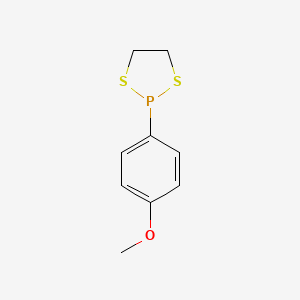
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
